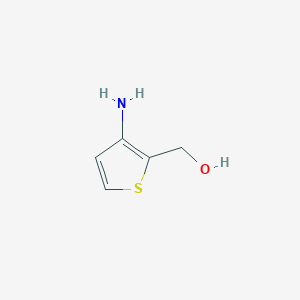

(3-Aminothiophen-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-aminothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSDIEUZWGLGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 3 Aminothiophen 2 Yl Methanol

Reactions Involving the Amino Group of (3-Aminothiophen-2-yl)methanol

The amino group in this compound is a key site for various chemical reactions, including the formation of imines, acylation, and condensation reactions.

The reaction of the primary amino group of this compound with carbonyl compounds, such as aldehydes and ketones, leads to the formation of Schiff bases or imines. wikipedia.orgwikipedia.orgmasterorganicchemistry.com This condensation reaction is a fundamental transformation in organic chemistry and proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.orgwikipedia.orgajgreenchem.com The general structure of a Schiff base is R¹R²C=NR³, where R³ is an alkyl or aryl group. wikipedia.org

The synthesis of Schiff bases can be carried out under various conditions, often with acid catalysis to facilitate the dehydration step. masterorganicchemistry.com For instance, the reaction of an amine with a carbonyl compound can be performed in a suitable solvent like methanol (B129727), and the water formed during the reaction can be removed to drive the equilibrium towards the product. wikipedia.org

A specific example involves the reaction of 5-(thiophen-2-yl)thiophene-2-carbaldehyde with diethyl 2,5-diaminothiophene-3,4-dicarboxylate in refluxing isopropanol (B130326) with a catalytic amount of trifluoroacetic acid (TFA) to form a Schiff base. google.com

Table 1: Examples of Schiff Base Formation Reactions

| Amine Reactant | Carbonyl Reactant | Product | Reaction Conditions | Reference |

| 4,4'-Oxydianiline | o-Vanillin | Schiff base 3 | Methanol, room temperature, 1 hour | wikipedia.org |

| 5-(Thiophen-2-yl)thiophene-2-carbaldehyde | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | Intermediate product 3 | Refluxing isopropanol, catalytic TFA, 12 hours | google.com |

| Benzil | 5-Amino-1,3,4-thiodiazole-2-thiol | Benzil bis(5-amino-1,3,4-thiodiazole-2-thiol) | 1:2 ratio | ajgreenchem.com |

| Benzil | o-Aminobenzenethiol | Schiff base | Ethanol (B145695), 50 °C | ajgreenchem.com |

| Benzil-2,4-dinitrophenylhydrazone | Aniline | Schiff base | Ethanol, 1:1 molar ratio, reflux 1 hour | ajgreenchem.com |

The formation of Schiff bases is a reversible reaction, and the position of the equilibrium is influenced by factors such as the structure of the reactants, temperature, and pH. The kinetics of the hydrolysis of Schiff bases, the reverse reaction, have been studied to understand the stability of the imine bond. researchgate.net

Studies on the hydrolysis of Schiff bases derived from 2-aminothiophenol (B119425) have shown that the reaction rate is dependent on the pH of the medium. researchgate.net In acidic solutions, the hydrolysis is a second-order reaction, being first-order with respect to both the Schiff base and hydrogen ions. researchgate.net The rate-determining step in acid hydrolysis is the attack of a water molecule on the protonated substrate. researchgate.net Conversely, in basic conditions, the rate-determining step is the attack of a hydroxide (B78521) ion on the protonated substrate. researchgate.net

The thermodynamic parameters of activation, such as enthalpy and entropy of activation, can be determined by studying the effect of temperature on the reaction rate constant. researchgate.net These parameters provide insights into the energy requirements and the molecular ordering of the transition state.

Schiff bases are excellent ligands for the formation of coordination complexes with a variety of metal ions due to the presence of the imine nitrogen, which is basic and can act as a π-acceptor. wikipedia.org The azomethine group (-C=N-) in Schiff bases is biologically active and makes them effective ligands for metal coordination. nih.gov

Schiff base metal complexes often exhibit enhanced biological activity compared to the free ligands. ajgreenchem.comnih.gov The coordination can occur through the imine nitrogen and another donor atom, such as an oxygen or sulfur atom present in the Schiff base ligand. For example, Schiff bases derived from salicylaldehyde (B1680747) and its derivatives coordinate to metal ions through the phenolic oxygen and the azomethine nitrogen. nih.gov

The geometry of the resulting metal complexes depends on the nature of the metal ion and the ligand. For instance, a Pd(II) complex with a bidentate Schiff base ligand was found to have a square planar geometry, while a Co(II) complex with the same ligand exhibited a tetrahedral geometry. nih.gov

Table 2: Coordination Complexes of Schiff Bases

| Schiff Base Ligand | Metal Ion | Complex Geometry | Reference |

| Derived from methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate and 5-bromo-2-hydroxybenzaldehyde | Co(II) | Tetrahedral | nih.gov |

| Derived from methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate and 5-bromo-2-hydroxybenzaldehyde | Pd(II) | Square planar | nih.gov |

| Derived from benzil-2,4-dinitrophenylhydrazone and aniline | Cu(II), Co(II), Ni(II), Zn(II) | Octahedral | ajgreenchem.com |

The amino group of this compound can undergo acylation with acylating agents such as acyl chlorides or acid anhydrides to form amides. nih.govacs.org This reaction is a common method for introducing an acyl group onto a nitrogen atom. For instance, the N-acylation of 2-aminothiophene-3-carbonitrile (B183302) with activated 2-(thiophen-2-yl)acetic acid (in the form of its acyl chloride) yields N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. nih.govacs.org The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed as a byproduct. nih.govacs.org

Similarly, sulfonamidation can be achieved by reacting the amino group with a sulfonyl chloride to form a sulfonamide. For example, 2-(3-(N-(methylsulfonyl)methylsulfonamido)thiophen-2-yl)acetic acid has been synthesized, indicating the reactivity of the amino group towards sulfonylation. rsc.org

With certain reagents like maleic anhydride, acylation of the amino group can compete with other reactions, such as [4+2]-cycloaddition to the thiophene (B33073) ring. researchgate.netsemanticscholar.org

Beyond the formation of simple imines, the amino group of this compound can participate in more complex condensation reactions with carbonyl compounds. These reactions can lead to the formation of heterocyclic structures. vanderbilt.edulibretexts.org

A carbonyl condensation reaction generally involves the reaction between two carbonyl-containing partners, where one must have an alpha-hydrogen. libretexts.org The reaction proceeds through the formation of an enolate anion which then acts as a nucleophile. vanderbilt.edu

In the context of aminothiophenes, condensation reactions can be used to build larger, more complex molecules. For example, the reaction of 2-aminothiophene derivatives with dicarbonyl compounds can lead to the formation of fused heterocyclic systems. rsc.org The reaction of 2-aminothiophene-3-carboxamide (B79593) derivatives with various nitriles in the presence of hydrochloric acid can yield thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.tr

Formation of Schiff Bases and Imines

Reactions Involving the Hydroxyl (Methanol) Group

The hydroxymethyl group (-CH₂OH) on this compound is also a site for chemical transformations, although the literature found focuses more on the reactivity of the amino group. The hydroxyl group can undergo reactions typical of primary alcohols.

One potential reaction is the substitution of the hydroxyl group. For instance, in a related compound, methyl 3-((ethoxycarbonyl)amino)thiophene-2-carboxylate, the reduction of an aldehyde to a hydroxyl group was followed by substitution of the hydroxyl group with bromide using carbon tetrabromide and triphenylphosphine. mdpi.com This suggests that the hydroxymethyl group of this compound could be converted to a halomethyl group, which is a useful intermediate for further synthetic transformations.

Another example from a different heterocyclic system, thiazol-2-ylmethanol, shows that under hydrolytic conditions with sulfuric acid, the methanol group can be oxidized to a ketone. researchgate.net While this is on a different heterocycle, it points to potential oxidative pathways for the hydroxymethyl group.

Esterification and Etherification Reactions

The primary alcohol functional group in this compound is expected to undergo typical esterification and etherification reactions.

Esterification: In the presence of an acid catalyst or a coupling agent, the hydroxymethyl group can react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is fundamental in modifying the molecule's polarity and steric properties. Similarly, the amino group can be acylated. Often, selective protection of the more nucleophilic amino group is required to achieve selective esterification of the alcohol. For instance, the amino group can be protected with a Boc group, followed by esterification of the alcohol and subsequent deprotection.

Etherification: The synthesis of ethers from the hydroxymethyl group can be achieved under standard conditions, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.

The table below shows representative acylation reactions on the amino group of related thiophene compounds, illustrating the reactivity of this functional group which would need to be considered during esterification or etherification of the hydroxyl group.

| Reactant | Reagent | Conditions | Product | Yield (%) | Reference |

| Methyl 2-aminothiophene-3-carboxylate | (Boc)₂O | - | Methyl 2-(tert-butoxycarbonylamino)thiophene-3-carboxylate | - | |

| (2-Aminothiophen-3-yl)(4-methoxyphenyl)methanone | Acetic Anhydride | Reflux | (2-Acetamidothiophen-3-yl)(4-methoxyphenyl)methanone | - | |

| 3-Aminothiophene-2-carboxylic acid methyl ester | Benzoyl chloride | - | 3-Benzoylaminothiophene-2-carboxylic acid methyl ester | - |

Oxidation and Reduction Pathways

Oxidation: The functional groups of this compound present multiple sites for oxidation.

Hydroxymethyl Group: The primary alcohol is susceptible to oxidation. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would typically yield the corresponding aldehyde, 3-aminothiophene-2-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, would further oxidize the aldehyde to the carboxylic acid, 3-aminothiophene-2-carboxylic acid. The direct oxidation of methanol derivatives to produce valuable oxygen-containing chemicals is a significant area of research.

Thiophene Sulfur: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) and then to a sulfone, usually with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This transformation significantly alters the electronic properties of the ring, making it more electron-deficient.

Amino Group: The amino group can be sensitive to strong oxidants, potentially leading to complex side reactions or polymerization.

Reduction: The thiophene ring is generally stable to many reducing agents.

Functional Groups: The hydroxymethyl and amino groups are already in a reduced state and are not susceptible to further reduction under standard catalytic hydrogenation or metal hydride treatment.

Ring Reduction: The thiophene ring can be reduced under harsh conditions. A common method for the complete desulfurization and reduction of a thiophene ring is treatment with Raney Nickel, which would lead to a saturated alkyl chain. Selective reduction of the thiophene ring while preserving the functional groups is challenging. Should a nitro group be introduced onto the ring via electrophilic substitution, it could be selectively reduced to the corresponding amine using reagents like SnCl₂/HCl or catalytic hydrogenation (e.g., Pd/C), a common transformation for nitro heteroarenes.

Reactivity of the Thiophene Ring System

The thiophene core of this compound is an electron-rich aromatic system, making it prone to electrophilic attack.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a key reaction class for functionalizing the thiophene ring. The regiochemical outcome is dictated by the directing effects of the existing substituents.

Directing Effects: The amino group at C-3 is a powerful activating group and is ortho, para-directing. In the thiophene ring, the positions ortho to C-3 are C-2 and C-4, and the position para is C-5. Since the C-2 position is already substituted, the amino group strongly directs incoming electrophiles to the C-4 and C-5 positions. The hydroxymethyl group at C-2 is a weakly deactivating group and its directing effect is generally overridden by the potent amino group. Therefore, electrophilic substitution is expected to occur predominantly at the C-5 position, and to a lesser extent at the C-4 position.

Representative Electrophilic Aromatic Substitution Reactions:

| Reaction Type | Reagent | Expected Major Product | Comments |

| Halogenation | NBS, NCS | 5-Halo-(3-aminothiophen-2-yl)methanol | N-Halosuccinimides are effective for halogenating electron-rich thiophenes. |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-(3-aminothiophen-2-yl)methanol | Harsh nitrating conditions can lead to oxidation and side products. Milder nitrating agents are often preferred for sensitive substrates. |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | The reaction is typically reversible and can be controlled by temperature. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-(3-aminothiophen-2-yl)methanol | The amino group can complex with the Lewis acid catalyst, deactivating the ring. Protection of the amine or use of alternative catalysts may be necessary. |

Ring-Opening and Rearrangement Reactions

Ring-Opening: The thiophene ring, while aromatic, can undergo ring-opening reactions under specific conditions. For example, reductive desulfurization using Raney Nickel cleaves the carbon-sulfur bonds, leading to the formation of an acyclic compound. Amine-mediated ring-opening of activated dithiole systems has also been reported as a pathway to functionalized thiophenes, highlighting the potential for ring scission under nucleophilic conditions.

Rearrangement Reactions: Rearrangement reactions involving the this compound skeleton are not widely reported but can be postulated based on general organic principles.

Pinacol-type Rearrangements: If the molecule were converted to a 1,2-diol derivative (e.g., by hydroxylation at C-4), acid-catalyzed pinacol (B44631) rearrangement could occur.

Rearrangements involving Carbocation Intermediates: Generation of a carbocation at the C-2 position (alpha to the sulfur and adjacent to the substituted carbon) under strongly acidic conditions could potentially trigger a Wagner-Meerwein-type rearrangement.

Tiffeneau-Demjanov Rearrangement: This reaction could be envisioned if the hydroxymethyl group were at C-3 and the amino group at C-2. Treatment with nitrous acid would convert the 1,2-aminoalcohol to a ketone via a diazonium intermediate, likely leading to ring expansion or contraction.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. While the Gewald reaction is a famous MCR for synthesizing 2-aminothiophenes, existing aminothiophenes like this compound can serve as valuable building blocks in subsequent MCRs. For instance, the Petasis reaction, a multicomponent transformation of an amine, an aldehyde, and a boronic acid, can be applied to functionalize the amino group of 2-aminothiophenes.

Development of Novel Heterocyclic Systems

The ortho-disposed amino and hydroxymethyl groups on the thiophene ring make this compound an ideal precursor for the synthesis of novel fused heterocyclic systems. The two functional groups can react with a single reagent containing two electrophilic sites (or one nucleophilic and one electrophilic site) to construct a new ring fused to the thiophene at the [b]-face.

Potential Fused Heterocyclic Systems:

| Reagent Class | Resulting Heterocyclic System | Description | Reference (Analogous) |

| β-Ketoesters | Thieno[3,2-b]pyridines | A Friedländer-type annulation where the amino group and the activated C-4 position of the thiophene react with the ketoester. | |

| Phosgene or Thiophosgene | Thieno[3,2-d]oxazin-2-one/thione | The amino and hydroxyl groups act as dinucleophiles to form a cyclic carbamate (B1207046) or thiocarbamate. | - |

| Isothiocyanates followed by cyclization | Thieno[3,2-d]pyrimidines | The amino group reacts to form a thiourea, which can then cyclize by reaction of the hydroxyl group or by further intramolecular condensation. | |

| 1,3-Dicarbonyl compounds | Thieno[3,2-b]diazepines | Condensation with both the amino group and an activated position on the thiophene ring can lead to seven-membered rings. |

These reactions underscore the utility of this compound as a scaffold for generating molecular diversity and accessing novel chemical space, particularly in the realm of medicinal chemistry and materials science.

Derivatives and Analogues of 3 Aminothiophen 2 Yl Methanol

Structural Modification at the Amino Group

The primary amino group at the C3 position of the thiophene (B33073) ring is a key site for derivatization, readily undergoing reactions such as N-alkylation and N-acylation to yield a variety of N-substituted compounds, including amides and sulfonamides.

N-alkylation of the amino group can introduce various alkyl or aryl substituents. While direct N-alkylation of aminothiophenes can sometimes be challenging due to potential side reactions, methods involving reductive amination or the use of protecting groups are commonly employed. For instance, reaction with aldehydes or ketones followed by reduction can yield mono- or di-N-alkylated products. The synthesis of N-substituted 3-nitrothiophen-2-amines has been reported, which could potentially be adapted for (3-Aminothiophen-2-yl)methanol by first protecting the hydroxyl group, followed by nitration of the thiophene ring, N-substitution, and subsequent reduction of the nitro group and deprotection of the alcohol. beilstein-journals.org

Table 1: Potential N-Substituted Derivatives of this compound (Note: This table is illustrative of potential derivatives, as specific examples for this exact compound are limited in the available literature.)

| Substituent (R) | Derivative Name | Potential Synthetic Method |

|---|---|---|

| Methyl | (3-(Methylamino)thiophen-2-yl)methanol | Reductive amination with formaldehyde |

| Ethyl | (3-(Ethylamino)thiophen-2-yl)methanol | Reductive amination with acetaldehyde |

| Benzyl | (3-(Benzylamino)thiophen-2-yl)methanol | Reductive amination with benzaldehyde |

The amino group of this compound can be readily acylated with acyl chlorides or anhydrides to form amide analogues. mdpi.comsphinxsai.com This reaction is a common strategy to introduce a wide variety of functional groups and to study structure-activity relationships. The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been described, showcasing the acylation of an aminothiophene. mdpi.com Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamide analogues. The synthesis of thiophenes bearing biologically active sulfonamide moieties has been reported, indicating the feasibility of this modification. molaid.com

Table 2: Potential Amide and Sulfonamide Analogues of this compound (Note: This table is illustrative of potential analogues, as specific examples for this exact compound are limited in the available literature.)

| Reagent | Analogue Type | Derivative Name Example |

|---|---|---|

| Acetyl chloride | Amide | N-(2-(Hydroxymethyl)thiophen-3-yl)acetamide |

| Benzoyl chloride | Amide | N-(2-(Hydroxymethyl)thiophen-3-yl)benzamide |

| Methanesulfonyl chloride | Sulfonamide | N-(2-(Hydroxymethyl)thiophen-3-yl)methanesulfonamide |

Modifications at the Hydroxyl Group

The primary hydroxyl group of the methanol (B129727) substituent at the C2 position provides another avenue for derivatization, primarily through esterification, etherification, or conversion to other functional groups.

Ester derivatives can be synthesized through the reaction of the hydroxyl group with carboxylic acids, acyl chlorides, or anhydrides, often under acidic or basic catalysis. The Fischer esterification, using a carboxylic acid and an acid catalyst, is a common method. nih.gov A German patent describes the preparation of 3-aminothiophene-2-carboxylic acid esters, which are structurally related. google.com Ether derivatives can be prepared via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Table 3: Potential Ester and Ether Derivatives of this compound (Note: This table is illustrative of potential derivatives, as specific examples for this exact compound are limited in the available literature.)

| Reagent | Derivative Type | Derivative Name Example |

|---|---|---|

| Acetic anhydride | Ester | (3-Aminothiophen-2-yl)methyl acetate (B1210297) |

| Benzoic acid | Ester | (3-Aminothiophen-2-yl)methyl benzoate |

| Methyl iodide | Ether | (3-Aminothiophen-2-yl)methoxymethyl ether |

The hydroxyl group can be converted into a variety of other functional groups. For example, oxidation can yield the corresponding aldehyde or carboxylic acid. Halogenation, using reagents like thionyl chloride or phosphorus tribromide, can replace the hydroxyl group with a halogen, creating a reactive intermediate for further substitutions.

Substitution Patterns on the Thiophene Ring

The thiophene ring itself is susceptible to electrophilic aromatic substitution, although the directing effects of the existing amino and hydroxymethyl groups will influence the position of new substituents. The amino group is a strong activating group and is ortho-, para-directing. In the case of the 3-aminothiophene system, this would direct incoming electrophiles to the 2- and 4-positions. However, the 2-position is already substituted. Therefore, electrophilic substitution is most likely to occur at the C4 and C5 positions. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene (B151609). nih.gov

Table 4: Potential Thiophene Ring Substituted Derivatives of this compound (Note: This table is illustrative of potential derivatives, as specific examples for this exact compound are limited in the available literature.)

| Reaction | Reagent | Potential Product | Position of Substitution |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | (3-Amino-5-bromothiophen-2-yl)methanol | C5 |

| Nitration | Nitric acid/Sulfuric acid | (3-Amino-5-nitrothiophen-2-yl)methanol | C5 |

| Sulfonation | Fuming sulfuric acid | 2-(Hydroxymethyl)-3-aminothiophene-5-sulfonic acid | C5 |

Halogenated Thiophene Derivatives

Halogenation of the thiophene ring is a common strategy to modulate the electronic properties of the molecule and to provide a handle for further functionalization, such as cross-coupling reactions. While direct halogenation of this compound is not extensively documented, methods applied to similar 3-aminothiophene structures provide insight into potential synthetic routes.

A notable approach involves the synthesis of 3-amino-4-nitrothiophenes, which can be subsequently halogenated. For instance, dihalothiophenes can be formed in good yields through the substitution of a vinylsulfinyl group on a precursor molecule with nucleophiles like hydrochloric and hydrobromic acid. researchgate.net Subsequent selective dehalogenation at specific positions (e.g., 2, 5, or both) has also been shown to be feasible, leaving the core push-pull structure of the aminonitrothiophene intact. researchgate.net These methods suggest that halogenated derivatives of this compound could be accessed by applying similar strategies to appropriately protected precursors.

Table 1: Examples of Halogenation Reactions on 3-Aminothiophene Systems

| Precursor Type | Reagents | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| 3-Amino-4-nitro-2-(vinylsulfinyl)thiophene | HCl or HBr | 2,5-Dihalo-3-amino-4-nitrothiophene | Substitution of the vinylsulfinyl group yields dihalogenated products. | researchgate.net |

| 2,5-Dihalo-3-amino-4-nitrothiophene | Potassium Iodide | Selectively dehalogenated aminonitrothiophenes | Selective removal of halogen atoms at specific positions is possible. | researchgate.net |

Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups onto the thiophene ring can significantly influence the steric and electronic characteristics of the molecule. Syntheses of such derivatives often begin with precursors like α,β-dihalogenonitriles, which react with thioglycolic acid esters to form the 3-aminothiophene-2-carboxylic acid ester core. google.com

Research has demonstrated the synthesis of various substituted 3-aminothiophene-2-carboxylates, which are direct precursors to the corresponding this compound derivatives via reduction of the ester group. For example, methyl 5-phenyl-3-aminothiophene-2-carboxylate has been prepared from β-dichlorohydrocinnonitrile and methyl thioglycolate. google.com Similarly, the synthesis of methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate has been achieved by reacting methyl thioglycolate with a precursor generated from 4-methylacetophenone. nih.gov These methods highlight a versatile pathway to aryl-substituted analogues. Alkyl-substituted derivatives, such as 5-methyl-3-aminothiophene-2-carboxylic acid, have also been synthesized using similar principles. google.com

Table 2: Synthesis of Alkyl and Aryl Substituted 3-Aminothiophene Precursors

| Substitution | Precursor(s) | Product | Reference |

|---|---|---|---|

| 5-Phenyl | β-Dichlorohydrocinnonitrile, Methyl thioglycolate | Methyl 5-phenyl-3-aminothiophene-2-carboxylate | google.com |

| 5-Methyl | α,β-Dichlorobutyronitrile, Methyl thioglycolate | 5-Methyl-3-aminothiophene-2-carboxylic acid | google.com |

| 5-(p-Tolyl) | Intermediate from 4-methylacetophenone, Methyl thioglycolate | Methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate | nih.gov |

Fused Heterocyclic Systems Derived from this compound

The ortho-disposed amino and methanol functionalities in this compound make it an ideal starting material for the synthesis of fused heterocyclic systems. The methanol group can be readily oxidized to an aldehyde, carboxylic acid, or ester, which can then undergo cyclization with the adjacent amino group to form pyrimidine (B1678525) or pyridine (B92270) rings, leading to thienopyrimidines and thienopyridines, respectively. researchgate.nettandfonline.com

Thieno[3,2-d]pyrimidin-4-ones and Related Structures

Thieno[3,2-d]pyrimidin-4-ones are a prominent class of fused heterocycles synthesized from 3-aminothiophene derivatives. The most common synthetic route involves the cyclization of methyl 3-aminothiophene-2-carboxylate, which can be derived from this compound by oxidation and esterification. researchgate.nettandfonline.com

Several methods exist for the annulation of the pyrimidine ring:

Reaction with Formamide (B127407): Heating a 3-aminothiophene-2-carboxylate or carboxamide with formamide is a straightforward method to produce the unsubstituted thieno[3,2-d]pyrimidin-4-one. nih.gov

Reaction with Formamidine (B1211174) Acetate: Condensation with formamidine acetate provides a direct route to the thieno[3,2-d]pyrimidine (B1254671) core, which can then be converted to the 4-one. researchgate.net

Reaction with Isocyanates and Isothiocyanates: Treatment of methyl 3-aminothiophene-2-carboxylate with alkyl or aryl isocyanates or isothiocyanates leads to the formation of 3-substituted thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones or their 2-thioxo analogues.

Reaction with Urea (B33335): Heating the aminothiophene precursor with urea can yield thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. researchgate.net

These thieno[3,2-d]pyrimidin-4-ones can be further modified. For instance, the keto group at the 4-position can be chlorinated using reagents like phosphorus oxychloride (POCl₃) and subsequently substituted with various nucleophiles (e.g., amines, alkoxides) to generate a library of 4-substituted thieno[3,2-d]pyrimidines. nih.govresearchgate.netnih.gov

Table 3: Reagents for Synthesis of Thieno[3,2-d]pyrimidin-4-ones

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| Methyl 3-aminothiophene-2-carboxylate | Formamidine Acetate | Thieno[3,2-d]pyrimidin-4(3H)-one | researchgate.net |

| 3-Aminothiophene-2-carboxamide (B122380) | Formic Acid | Thieno[3,2-d]pyrimidin-4-one | nih.gov |

| Methyl 3-aminothiophene-2-carboxylate | Alkyl/Aryl Isocyanates | 3-R-Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

| Methyl 3-aminothiophene-2-carboxylate | Alkyl/Aryl Isothiocyanates | 3-R-2-Thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one |

Thienopyridine Analogues

Thienopyridines are another important class of fused heterocycles accessible from 3-aminothiophene precursors. The synthesis involves the construction of a pyridine ring fused to the thiophene core. Depending on the cyclization strategy, different isomers such as thieno[3,2-b]pyridine (B153574) and thieno[3,2-c]pyridine (B143518) can be formed. tandfonline.com

One established method for synthesizing thieno[3,2-b]pyridines involves heating a 3-aminothiophene-2-yl substrate with N,N-dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) in xylene. igi-global.com Alternative syntheses for other isomers, like 3-substituted-4-amino-[3,2-c]thienopyridines, have been developed to avoid harsh reaction conditions. These routes may involve key steps like a Friedel-Crafts reaction or an intramolecular reductive cyclization between a nitroolefin and a nitrile. nih.gov The Pictet-Spengler reaction is another widely used method for synthesizing certain thienopyridines, such as the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core, by reacting a 2-(thienyl)ethylamine derivative with an aldehyde. igi-global.com

Table 4: Synthetic Approaches to Thienopyridine Analogues

| Isomer | Starting Material Type | Key Reagent/Reaction | Reference |

|---|---|---|---|

| Thieno[3,2-b]pyridine | 3-Aminothiophen-2-yl substrate | N,N-Dimethylformamide-dimethyl acetal (DMF-DMA) | igi-global.com |

| Thieno[3,2-c]pyridine | Nitro-substituted thiophene | Intramolecular reductive cyclization | nih.gov |

| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | 2-(2-Thienyl)ethylamine derivative | Formaldehyde (Pictet-Spengler reaction) | igi-global.com |

Spectroscopic and Computational Analysis of 3 Aminothiophen 2 Yl Methanol and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

For the parent compound, (3-Aminothiophen-2-yl)methanol , the expected ¹H NMR spectrum would feature distinct signals for the thiophene (B33073) ring protons, the aminomethyl protons, the hydroxyl proton, and the amine protons. The two protons on the thiophene ring would appear as doublets due to mutual coupling. The methylene (B1212753) (-CH₂-) protons of the methanol (B129727) group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, while the amine (-NH₂) protons would typically present as a broad singlet. The hydroxyl (-OH) proton signal is also expected to be a singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. For this compound, five distinct signals would be expected: four for the thiophene ring carbons (two substituted and two unsubstituted) and one for the methanol carbon (-CH₂OH). The chemical shifts would be influenced by the electron-donating amino group and the hydroxymethyl substituent.

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ¹H | 7.06-7.33 | m | Thiophene ring protons acs.org |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ¹H | 4.10 | s | Methylene (-CH₂) protons acs.org |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ¹H | 9.32 | s | Amide (NH) proton acs.org |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ¹³C | 167.16 | - | Amide carbonyl carbon acs.org |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ¹³C | 114.45 | - | Nitrile (-C≡N) carbon acs.org |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ¹³C | 36.82 | - | Methylene (-CH₂) carbon acs.org |

| Methanol (in CDCl₃) | ¹H | 3.41 | s | Methyl (-CH₃) protons |

| Methanol | ¹³C | 49.2 | septet | Methyl (-CH₃) carbon (in Methanol-d₄) abdn.ac.uk |

Note: 's' denotes singlet, 'm' denotes multiplet. Data for derivatives illustrates typical chemical shift ranges.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be characterized by several key absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group, with broadening due to hydrogen bonding.

N-H Stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine group.

C-H Stretch: Absorptions for aromatic C-H stretching on the thiophene ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations for the thiophene ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong band for the C-O stretching of the primary alcohol would be prominent in the 1000-1260 cm⁻¹ range.

C-N Stretch: This vibration typically appears in the 1020-1250 cm⁻¹ region.

Data from related compounds confirms these assignments. For example, the IR spectrum of methanol shows a very characteristic strong, broad O-H stretching vibration between 3200 and 3400 cm⁻¹ due to intermolecular hydrogen bonding. nasa.gov In N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, key vibrations for the amide and nitrile groups are observed. acs.org

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Thiophene C=C | Stretch | 1400 - 1600 | Medium |

| Alcohol (C-O) | Stretch | 1000 - 1260 | Strong |

| Amine (C-N) | Stretch | 1020 - 1250 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule.

For this compound (C₅H₇NOS), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve:

α-Cleavage: The loss of the hydrogen atom from the alcohol, or cleavage of the C-C bond adjacent to the oxygen, is a common pathway for alcohols.

Loss of Water: A peak corresponding to [M-18]⁺ due to the elimination of a water molecule is characteristic of alcohols.

Cleavage adjacent to the Amine: The C-C bond adjacent to the amine group can cleave, leading to characteristic fragments.

Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although it is relatively stable.

Analysis of various thiophene-sulfonyl derivatives has shown that α-cleavage relative to a carbonyl group is a dominant fragmentation feature. While this compound lacks a carbonyl, similar cleavage adjacent to the thiophene ring is anticipated.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. For aromatic compounds like thiophene derivatives, the primary absorptions are due to π → π* transitions.

The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of the substituted thiophene chromophore. The position of the maximum absorption (λ_max) is influenced by the nature and position of substituents on the thiophene ring. Both the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups are auxochromes that can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted thiophene. Studies on various thiophene derivatives show that a 2-substituent conjugates more strongly with the thiophene ring than a 3-substituent, affecting the absorption spectrum. nii.ac.jp The solvent polarity can also influence the λ_max, with more polar solvents often causing shifts in the absorption bands. For some aminothiophene derivatives, a bathochromic shift is observed with increasing solvent polarity, confirming a π → π* transition. semanticscholar.org

| Compound Class | Solvent | λ_max (nm) | Notes |

| 2-Monosubstituted Thiophenes | Hexane / Ethanol (B145695) | ~230 - 290 | Position and type of substituent cause significant shifts. nii.ac.jp |

| 3-Monosubstituted Thiophenes | Hexane / Ethanol | ~230 - 260 | Conjugation with the ring is less pronounced than in 2-substituted isomers. nii.ac.jp |

| Thienylazo-thiophene Dyes | Methanol | 414 - 486 | The specific structure and substituents influence the absorption maximum. |

| Thienylazo-thiophene Dyes | DMF | 422 - 654 | Solvent polarity can cause significant bathochromic shifts. |

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles.

For this compound or its derivatives, single-crystal X-ray diffraction would provide definitive proof of its molecular structure in the solid state. This analysis reveals the crystal system, space group, and unit cell dimensions. For example, crystallographic studies on derivatives like (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone and (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (B116843) have shown they crystallize in the orthorhombic and monoclinic space groups, respectively. mdpi.comresearchgate.net Similarly, a 3-amino-4-methylthiophene-2-acylcarbohydrazone derivative was found to crystallize in a monoclinic space group. researchgate.net This information is fundamental for understanding the packing of molecules in the crystal lattice.

The data obtained from X-ray crystallography is crucial for analyzing the non-covalent interactions that govern the crystal packing. These interactions, including hydrogen bonds and π-π stacking, are vital in determining the physical properties of the solid material.

Hydrogen Bonding: In the crystal structure of this compound, strong intermolecular hydrogen bonds are expected due to the presence of both hydroxyl (-OH) and amino (-NH₂) groups, which can act as hydrogen bond donors, and the oxygen, nitrogen, and sulfur atoms, which can act as acceptors. These interactions would likely link molecules into extended networks, such as chains or layers. nih.gov For example, in the crystal structures of 2-amino-3-aroyl thiophenes, intermolecular N-H···O bonds connect molecules into infinite chains. mdpi.comresearchgate.net Both intramolecular and intermolecular hydrogen bonds significantly influence the molecular conformation. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Computational Chemistry and Theoretical Studies

Theoretical investigations are indispensable for elucidating the fundamental characteristics that govern the behavior of this compound and its related compounds. These studies offer a molecular-level understanding that is often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of thiophene derivatives. scienceopen.comrsc.org This method provides a balance between accuracy and computational cost, making it ideal for studying the structure, reactivity, and spectroscopic properties of these molecules.

A critical first step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. For derivatives such as Methyl-3-aminothiophene-2-carboxylate (matc), DFT calculations, often initiated from experimental data like single-crystal X-ray diffraction, are used to refine the molecular geometry in the gas phase. mdpi.comproquest.com

Studies on matc have revealed that the thiophene ring and its substituent groups are largely coplanar. mdpi.com The analysis of bond lengths and angles provides a detailed picture of the molecular framework. For instance, in matc, the C-S, C-N, and C=O bond lengths fall within typical ranges, confirming the structural integrity of the optimized geometry. mdpi.com

A significant aspect of the electronic structure analysis is the examination of intermolecular and intramolecular forces. In the crystal structure of matc, strong N–H⋯O and N–H⋯N hydrogen bonds are identified as the primary forces governing the crystal packing. mdpi.comproquest.com The presence of a weak intramolecular N–H⋯O hydrogen bond, which leads to the formation of a stable six-membered ring motif, is also a key finding. mdpi.com These interactions are crucial as the amino group is often a starting point for designing new inhibitors. mdpi.com

Table 1: Selected Optimized Bond Length Ranges for Methyl-3-aminothiophene-2-carboxylate This table is interactive. Users can sort the data by clicking on the column headers.

| Bond Type | Bond Length Range (Å) |

|---|---|

| C–S | 1.7113 – 1.7395 |

| C–N | 1.347 – 1.354 |

| C–O | 1.344 – 1.446 |

| C=O | 1.219 – 1.226 |

Data sourced from computational studies on Methyl-3-aminothiophene-2-carboxylate. mdpi.com

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

For derivatives like Methyl-3-aminothiophene-2-carboxylate, both the HOMO and LUMO are primarily delocalized over the thiophene ring, forming a highly delocalized π-system. mdpi.comproquest.com The nitrogen atom of the amino group contributes significantly to the HOMO, while the carbon atoms of the carboxyl group have a notable contribution to the LUMO. proquest.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For Methyl-3-aminothiophene-2-carboxylate, the calculated HOMO-LUMO gap is approximately 4.537 eV, which suggests a high degree of chemical reactivity and low kinetic stability. proquest.com For a series of 3-amino thiophene-2-carboxamide derivatives, the calculated HOMO-LUMO energy gaps were found to be in the range of 3.11–3.83 eV. nih.gov

Table 2: Frontier Molecular Orbital Energies for Methyl-3-aminothiophene-2-carboxylate This table is interactive. Users can sort the data by clicking on the column headers.

| Molecular Orbital | Property | Calculated Value (eV) |

|---|---|---|

| HOMO | Energy of the Highest Occupied Molecular Orbital | Not specified in source |

| LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Not specified in source |

| ΔE (HOMO-LUMO Gap) | Indicator of Chemical Reactivity | 4.537 |

Data sourced from computational studies on Methyl-3-aminothiophene-2-carboxylate. proquest.com

DFT calculations are also employed to predict the vibrational (Infrared and Raman) and electronic (UV-Vis) spectra of molecules. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated, which can then be compared with experimental data. iosrjournals.orgglobalresearchonline.net This comparison helps in the assignment of vibrational modes to specific molecular motions, such as C-H stretching, C-S stretching in the thiophene ring, and various bending vibrations. iosrjournals.orgnii.ac.jp

For thiophene derivatives, theoretical calculations using methods like B3LYP have shown good agreement with experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors to correct for systematic errors. iosrjournals.orgresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. globalresearchonline.netjchps.com While specific theoretical spectra for this compound are not detailed in the available literature, this methodology is standard for characterizing its derivatives. globalresearchonline.net

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to observe the conformational dynamics, solvent interactions, and binding processes of molecules in a simulated environment that mimics real-world conditions. For compounds like this compound and its derivatives, MD simulations could be used to:

Explore the conformational landscape and identify the most stable structures in solution.

Simulate the interaction of the molecule with biological targets, such as enzymes or receptors, to understand binding mechanisms.

Investigate the behavior of these molecules at interfaces or within materials.

While MD is a powerful tool, specific simulation studies focused on this compound were not prominently featured in the surveyed literature. However, recent studies have utilized MD to confirm the stability of newly designed aryl-thiophene derivatives within the active sites of enzymes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or structural properties) that correlate with activity, QSAR models can predict the activity of new, untested compounds. nih.gov

QSAR studies have been applied to various thiophene derivatives to design and screen for potential drug candidates. nih.govmdpi.com For instance, machine learning and QSAR models have been used to screen databases for 2-aminothiophene derivatives with potential antileishmanial activity. nih.gov These models can guide the synthesis of new derivatives with improved potency by suggesting favorable structural modifications. mdpi.com Although specific QSAR models developed for this compound were not found, the methodology is highly relevant for the rational design of bioactive derivatives within this chemical class. mdpi.com

Applications in Organic Synthesis and Chemical Biology

(3-Aminothiophen-2-yl)methanol as a Synthetic Precursor

This compound is a key intermediate in organic synthesis due to its bifunctional nature, possessing both a nucleophilic amino group and a versatile hydroxymethyl group attached to the thiophene (B33073) core. mdpi.com This arrangement allows for a variety of chemical transformations, making it a valuable starting material for constructing elaborate molecular architectures.

The distinct reactivity of the amino and methanol (B129727) functional groups on the this compound scaffold allows for its use in multi-step syntheses. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, while the methanol group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. This dual functionality enables the sequential or orthogonal introduction of various substituents, facilitating the assembly of complex target molecules. For instance, the closely related methyl-3-aminothiophene-2-carboxylate is recognized as a crucial intermediate for synthesizing dyes, pesticides, and pharmaceuticals. mdpi.com Similarly, this compound serves as a foundational structure for building diverse molecular frameworks.

Heterocyclic compounds are of paramount importance in medicinal chemistry, with over 75% of biologically active molecules featuring a heterocyclic moiety. nih.gov this compound is an ideal building block for the synthesis of fused heterocyclic systems. The adjacent amino and methanol groups can participate in cyclization reactions with appropriate bifunctional reagents to form new rings fused to the thiophene core. This strategy is widely used to create novel chemical entities with unique three-dimensional structures, which are then screened for biological activity. For example, similar aminothiophene precursors are used to synthesize thieno[3,2-f] nih.govencyclopedia.pubcognizancejournal.comtriazolo[4,3-a] nih.govencyclopedia.pubdiazepines, a class of compounds with known therapeutic applications. nih.gov The ability to serve as a synthon for more complex thiophene-containing heterocycles, conjugates, or hybrids makes aminothiophenes an attractive scaffold for drug discovery. nih.gov

Role in Medicinal Chemistry Research

The thiophene nucleus is considered a privileged structure in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govnih.govcognizancejournal.com Its derivatives have been extensively studied and have shown a broad spectrum of biological activities.

This compound serves as a versatile scaffold for the development of novel therapeutic agents. Medicinal chemists utilize this precursor to synthesize libraries of thiophene derivatives, which are then evaluated for various biological activities. The incorporation of the aminothiophene moiety is a key strategy in the discovery of lead compounds. nih.gov Thiophene-based compounds have demonstrated significant potential across numerous therapeutic areas. encyclopedia.pubcognizancejournal.com

Table 1: Reported Pharmacological Activities of Thiophene Derivatives

| Pharmacological Activity | Description | References |

|---|---|---|

| Anticancer | Thiophene analogs have shown efficacy as antimitotic, antiproliferative, and estrogen receptor regulating agents. Marketed drugs like Raltitrexed and Olanzapine (B1677200) contain a thiophene ring. | nih.govnih.govencyclopedia.pub |

| Anti-inflammatory | Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as Suprofen, Tiaprofenic acid, and Tinoridine, feature a thiophene core. | nih.govencyclopedia.pubcognizancejournal.com |

| Antimicrobial | The thiophene scaffold is present in antibacterial and antifungal drugs, including Cefoxitin and Sertaconazole. | nih.govnih.gov |

| Antiviral | Certain 2-aminothiophene derivatives have been identified as having broad-spectrum antiviral properties. | nih.govnih.gov |

| Anticonvulsant | Compounds like Tiagabine and Etizolam, used in the treatment of seizures, are based on a thiophene structure. | nih.govcognizancejournal.com |

| Antioxidant | The thiophene nucleus contributes to the antioxidant properties of various synthetic compounds. | nih.govencyclopedia.pub |

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design. cambridgemedchemconsulting.com The thiophene ring is a well-established bioisostere of the phenyl group. nih.gov This substitution is often employed to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which can lead to improved pharmacokinetic profiles and reduced toxicity. cambridgemedchemconsulting.com By incorporating this compound into a drug candidate, medicinal chemists can leverage the bioisosteric properties of the thiophene ring to optimize the molecule's drug-like characteristics while potentially maintaining or enhancing its interaction with the biological target. nih.gov

Advanced Synthetic Approaches and Sustainable Chemistry

Modern pharmaceutical synthesis increasingly emphasizes the principles of green and sustainable chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comnih.gov These principles are being applied to the synthesis of heterocyclic compounds, including derivatives of this compound.

Advanced synthetic methods such as microwave-assisted synthesis and multicomponent reactions (MCRs) offer significant advantages over traditional techniques. mdpi.comscribd.com Microwave heating can dramatically reduce reaction times and improve yields. mdpi.com MCRs, like the Gewald reaction for synthesizing 2-aminothiophenes, allow for the construction of complex molecules in a single step from simple precursors, enhancing atom economy and procedural efficiency. nih.govnih.gov

Sustainable practices also include the use of eco-friendly solvents like water, grinding techniques, and the development of reusable catalysts. nih.govresearchgate.net While the synthesis of 3-aminothiophenes is often considered less accessible than their 2-amino counterparts, green methodologies are being developed to improve these routes. nih.gov Applying these advanced and sustainable approaches to the synthesis and derivatization of this compound can lead to more efficient and environmentally responsible processes for producing novel, pharmacologically active compounds. mdpi.comscribd.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-aminothiophene |

| 3-aminothiophene |

| Cefoxitin |

| Etizolam |

| methyl-3-aminothiophene-2-carboxylate |

| Olanzapine |

| Raltitrexed |

| Sertaconazole |

| Suprofen |

| Tiagabine |

| Tiaprofenic acid |

Green Chemistry Principles in the Synthesis of Thiophene Derivatives

The synthesis of thiophene derivatives, including 3-aminothiophenes, has traditionally involved methods that may utilize hazardous reagents, toxic solvents, and energy-intensive conditions. However, the adoption of green chemistry principles is actively reshaping this landscape, aiming to create more sustainable and environmentally benign synthetic routes. ijprajournal.commdpi.com These principles are broadly applicable to the synthesis of functionalized thiophenes.

Key Green Chemistry Strategies in Thiophene Synthesis:

| Green Chemistry Principle | Application in Thiophene Synthesis |

| Atom Economy | Utilization of multicomponent reactions (MCRs) where most atoms of the reactants are incorporated into the final product, minimizing waste. ijprajournal.com |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. mdpi.comscribd.com Solvent-free (neat) reaction conditions are also employed. mdpi.com |

| Design for Energy Efficiency | Use of microwave irradiation or ultrasound to accelerate reaction rates, often leading to shorter reaction times and reduced energy consumption compared to conventional heating. google.com |

| Catalysis | Employing catalytic reagents over stoichiometric ones. This includes the use of recyclable heterogeneous catalysts, nanocatalysts, and organocatalysts which can be easily separated and reused. scribd.comnih.gov |

| Reduction of Derivatives | One-pot synthesis procedures that avoid the isolation of intermediates, thereby reducing the number of synthetic steps, solvent use, and waste generation. ijprajournal.com |

Catalysis in Thiophene Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways to construct complex molecules with high efficiency and selectivity. The synthesis of substituted 3-aminothiophenes, which are less accessible than their 2-amino counterparts, has particularly benefited from the development of novel catalytic systems. acs.orgorganic-chemistry.org

One notable advancement is the development of a tandem reaction for synthesizing polysubstituted 3-aminothiophenes from thioamides and allenes. This method employs a catalytic system of tetrabutylammonium (B224687) iodide (TBAI) and tert-butyl hydroperoxide (TBHP) under mild conditions. acs.orgorganic-chemistry.org The reaction proceeds through a sequence of thio-Michael addition, oxidative annulation, and a 1,2-sulfur migration to yield highly functionalized 3-aminothiophenes. acs.org This approach is significant as it provides a direct and efficient route to a class of compounds that are otherwise challenging to prepare.

While the Gewald reaction typically yields 2-aminothiophenes, the catalytic innovations within this reaction are relevant to the broader field of aminothiophene synthesis. Various catalysts have been shown to improve the efficiency and green profile of this reaction, including:

Heterogeneous Catalysts: Nanoparticles such as ZnO and magnetically separable catalysts (e.g., ZnFe₂O₄) have been used to facilitate the reaction, allowing for easy catalyst recovery and reuse. nih.gov

Organocatalysts: Simple amino acids like L-proline have been employed to catalyze the Gewald reaction, offering a metal-free and environmentally friendly alternative. nih.gov

Conjugate Acid-Base Pair Catalysts: Piperidinium borate (B1201080) has been demonstrated as a truly catalytic system for the Gewald synthesis, operating in catalytic amounts rather than the stoichiometric quantities of base typically required.

The table below summarizes key findings for a modern catalytic synthesis of 3-aminothiophene derivatives.

Catalytic Synthesis of Polysubstituted 3-Aminothiophenes

| Catalyst System | Reactants | Solvent | Key Features | Yield (%) |

| TBAI / TBHP | Thioamides + Allenes | 1,4-Dioxane | Mild conditions; proceeds via tandem thio-Michael addition, oxidative annulation, and 1,2-sulfur migration. organic-chemistry.org | up to 85% |

| Pd(OAc)₂ / P(tBu)₃ | 3-Bromothiophene + Amines | Not specified | Palladium-catalyzed amination for N-functionalization. researchgate.net | Moderate to Good |

| Copper(II) | Alkynoates + Thioamides | Not specified | Catalyzes addition/oxidative cyclization to form 2-aminothiophenes, but principles are relevant. researchgate.net | up to 91% |

These catalytic methods represent a significant step forward, enabling the construction of diverse and highly substituted thiophene rings under more controlled and efficient conditions, which is crucial for their application in medicinal chemistry and materials science.

Future Directions and Emerging Research Avenues for 3 Aminothiophen 2 Yl Methanol

Novel Synthetic Methodologies and Strategies

While the synthesis of 2-aminothiophenes is well-established, primarily through the Gewald reaction, the routes to 3-aminothiophene isomers like (3-Aminothiophen-2-yl)methanol are less direct and present an area ripe for innovation. nih.gov Future research is expected to focus on developing more efficient, versatile, and direct synthetic pathways.

Key areas of exploration include:

Development of Novel Cyclization Reactions: The Thorpe-Ziegler cyclization is a primary strategy for creating 3-aminothiophenes, but it often involves multi-step precursor synthesis. nih.gov Future work will likely target one-pot or tandem reactions that construct the substituted 3-aminothiophene core with the 2-methanol group in a single, efficient operation.

Metal-Catalyzed Cross-Coupling Strategies: The application of modern cross-coupling reactions could provide modular and flexible routes. Methodologies utilizing palladium, copper, or nickel catalysis could be developed to introduce the amino and methanol-bearing substituents onto a pre-formed thiophene (B33073) ring, or to construct the ring itself from acyclic precursors.

Flow Chemistry Synthesis: Continuous flow methodologies offer significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable safer handling of reactive intermediates and facilitate easier scale-up for potential industrial applications.

Photochemical and Electrochemical Synthesis: Light- and electricity-driven reactions represent cutting-edge, sustainable synthetic tools. Research into photo-Minisci reactions or electrochemically-mediated cyclizations could uncover novel, mild, and highly selective pathways to the target compound and its derivatives. acs.org

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry offers powerful tools to accelerate the discovery process by predicting molecular properties and elucidating reaction mechanisms, thereby guiding experimental efforts. mdpi.comtandfonline.com For this compound, advanced computational modeling is a critical future direction.

Quantum Chemical Studies: Density Functional Theory (DFT) calculations can be employed to investigate the compound's structural and electronic properties. rsc.org This includes optimizing its molecular geometry, analyzing frontier molecular orbitals (HOMO-LUMO) to understand its reactivity and electronic transitions, and mapping the electrostatic potential (ESP) to predict sites for intermolecular interactions. mdpi.commdpi.com

Reaction Mechanism Simulation: Computational modeling can be used to simulate potential synthetic pathways, identify transition states, and calculate activation energies. This insight is invaluable for optimizing reaction conditions (e.g., temperature, catalyst choice) for existing syntheses and for designing entirely new, more efficient routes. tandfonline.com

Prediction of Material Properties: For applications in materials science, computational screening can predict key properties of polymers or materials derived from this compound. Parameters such as bandgap, charge mobility, and nonlinear optical (NLO) response can be calculated to identify promising candidates for electronic and photonic devices before undertaking laborious synthesis. mdpi.com

Molecular Docking and Virtual Screening: In the context of drug discovery, computational models can be used to dock this compound and its virtual derivatives into the active sites of biological targets. nih.gov This can help predict binding affinities and guide the design of new molecules with potential therapeutic activity.

The table below summarizes key computational parameters and their significance for future investigations into this compound.

| Computational Method | Parameter to be Studied | Significance and Application |

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. tandfonline.com |

| DFT / Time-Dependent DFT (TD-DFT) | Frontier Molecular Orbitals (HOMO/LUMO) | Determines electronic properties, reactivity, and potential for use in organic electronics. mdpi.commdpi.com |

| DFT | Electrostatic Potential (ESP) Map | Predicts non-covalent interaction sites, crucial for crystal engineering and drug-receptor binding. mdpi.com |

| DFT | Vibrational Frequencies (Calculated IR/Raman) | Aids in the structural characterization and identification of the compound. mdpi.com |

| Molecular Dynamics (MD) Simulations | Conformational Analysis & Stability | Explores the dynamic behavior of the molecule and its interactions with solvents or biological systems. |

Exploration of New Applications in Materials Science

Thiophene-based molecules are fundamental building blocks in materials science due to their unique electronic and optical properties. cnr.itwiley-vch.de this compound, with its distinct substitution pattern and functional groups (amine and hydroxyl), offers intriguing possibilities as a monomer for novel functional materials.

Conducting Polymers and Organic Semiconductors: The thiophene ring is an excellent electron-rich unit for creating π-conjugated systems. researchgate.net Future research could focus on polymerizing this compound to create novel polymers. The amino and hydroxyl groups offer sites for secondary functionalization to tune solubility, morphology, and electronic properties for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov

Covalent Organic Frameworks (COFs): The defined geometry and reactive functional groups of this compound make it an attractive candidate for constructing highly ordered, porous COFs. pnas.org These materials could be designed for applications in gas storage, catalysis, and sensing.

Sensors and Chemoresistors: Thiophene-based materials have been investigated as active layers in chemical sensors. researchgate.net Polymers or thin films derived from this compound could be developed to detect specific analytes, where binding events would modulate the material's conductivity or optical properties.

Organic Photovoltaics (OPVs): As an electron-donor moiety, the thiophene unit is a staple in molecules designed for OPVs. mdpi.com Future work could involve incorporating the this compound scaffold into donor-acceptor molecules for use in bulk heterojunction solar cells.

Integration with High-Throughput Screening and Combinatorial Chemistry

To rapidly explore the potential of the this compound scaffold, modern high-throughput and combinatorial approaches are essential. These technologies allow for the parallel synthesis and screening of large libraries of related compounds, dramatically accelerating the discovery of new functions and applications. ewadirect.comeurofinsdiscovery.com

Combinatorial Library Synthesis: By leveraging the reactive amine and hydroxyl groups, combinatorial chemistry techniques can be used to generate large libraries of derivatives. For example, acylation or alkylation of the amine and esterification of the alcohol with a diverse set of building blocks can quickly produce thousands of unique compounds.

High-Throughput Screening (HTS) for Biological Activity: These libraries can be screened using automated HTS platforms against a wide range of biological targets to identify "hits" for drug discovery programs. nih.govnuvisan.com Targets could include enzymes, receptors, or whole-cell assays to discover new antimicrobial, anticancer, or anti-inflammatory agents. nih.gov

Materials Discovery Platforms: High-throughput methods can also be applied to materials science. For instance, automated systems can be used to synthesize and test arrays of polymers derived from this compound derivatives, rapidly screening for desired properties like conductivity, fluorescence, or thermal stability.

The table below outlines a potential high-throughput workflow for exploring the therapeutic potential of this compound class.

| Stage | Technique | Objective |

| 1. Library Generation | Parallel Synthesis / Combinatorial Chemistry | Create a diverse library of N-acylated and O-esterified derivatives of this compound. |

| 2. Primary Screening | Ultra-High-Throughput Screening (uHTS) | Screen the library against a panel of disease-relevant targets (e.g., kinases, proteases) using biochemical or cell-based assays. nuvisan.com |

| 3. Hit Confirmation | Dose-Response and Orthogonal Assays | Validate the activity of initial hits and eliminate false positives. eurofinsdiscovery.com |

| 4. Lead Optimization | Medicinal Chemistry & SAR Studies | Systematically modify the structure of confirmed hits to improve potency, selectivity, and drug-like properties. |

Sustainable and Environmentally Benign Synthesis Approaches

In line with the principles of green chemistry, future research must prioritize the development of sustainable methods for synthesizing this compound. nih.gov This involves minimizing waste, reducing energy consumption, and using less hazardous materials. scribd.comresearchgate.net

Use of Green Solvents: A key focus will be replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). researchgate.net

Catalytic Methods: Developing highly efficient and reusable catalysts (both homogeneous and heterogeneous) can reduce waste and improve the atom economy of the synthesis. scribd.com For example, nanocatalysts could offer high activity under mild conditions.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can significantly shorten reaction times from hours to minutes, reducing energy consumption and often leading to cleaner reactions with higher yields. derpharmachemica.com Applying MAOS to the synthesis of this compound is a promising avenue.

Multicomponent Reactions (MCRs): Designing one-pot MCRs that form the target molecule from three or more starting materials is a highly desirable green strategy. nih.gov MCRs increase efficiency and reduce the number of synthetic steps and purification processes, thereby minimizing waste. researchgate.net

Q & A

Q. What are the standard synthetic routes for (3-Aminothiophen-2-yl)methanol, and how can purity be optimized?

Methodological Answer:

- Reduction of Nitro Precursors : A common approach involves reducing nitro-substituted thiophene derivatives. For example, (2-Nitro-4-methoxyphenyl)methanol can be reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the corresponding amino alcohol .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures is recommended. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- NMR Analysis : Use DMSO-d₆ as a solvent for ¹H/¹³C NMR. Key signals:

- Aromatic protons: δ 6.8–7.2 ppm (thiophene ring).

- Hydroxymethyl (-CH₂OH): δ 4.5–5.0 ppm (broad, exchangeable with D₂O).

- Amino (-NH₂): δ 2.5–3.5 ppm (broad) .

- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ peaks. Confirm molecular ion alignment with theoretical values (e.g., m/z 143.1 for C₅H₇NOS) .

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

- Storage : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation of the amino group and photodegradation.

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. Pre-saturate solvents with N₂ to minimize decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound derivatives?

Methodological Answer:

- Catalyst Screening : Compare Pd/C (10% w/w) vs. Raney Nickel for hydrogenation efficiency. Pd/C typically achieves >85% yield at 50 psi H₂ and 25°C .

- Solvent Effects : Use ethanol/THF (3:1 v/v) to enhance substrate solubility. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR peaks) for this compound?

Methodological Answer:

- Impurity Profiling : Conduct LC-MS to identify byproducts (e.g., oxidation to nitroxide or dimerization).

- DFT Calculations : Compare experimental ¹³C NMR shifts with computational models (e.g., B3LYP/6-31G*) to assign ambiguous signals .

Q. What strategies are effective for evaluating this compound’s bioactivity in drug discovery?

Methodological Answer:

- Enzyme Assays : Test inhibition of tyrosine kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., Z′-LYTE® kinase kit).

- ADMET Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Q. How can structural analogs be designed to address solubility limitations in aqueous systems?

Methodological Answer:

Q. What computational tools validate the electronic properties of this compound for materials science applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.